molecular formula C18H21FN8 B2500056 1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5-fluoropyrimidin-4-yl)-1,4-diazepane CAS No. 2310205-52-6

1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5-fluoropyrimidin-4-yl)-1,4-diazepane

Cat. No.: B2500056
CAS No.: 2310205-52-6
M. Wt: 368.42
InChI Key: AIAQEYHSSILVOQ-UHFFFAOYSA-N
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Description

1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5-fluoropyrimidin-4-yl)-1,4-diazepane is a complex heterocyclic compound that features a unique combination of triazole, pyridazine, and diazepane rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural novelty.

Preparation Methods

The synthesis of 1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5-fluoropyrimidin-4-yl)-1,4-diazepane involves multiple steps, typically starting with the preparation of the triazole and pyridazine intermediates. The cyclization reactions are often catalyzed by acids or bases, and the final diazepane ring is formed through a series of nucleophilic substitution reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, often using halogenated reagents.

    Cyclization: The triazole and pyridazine rings can participate in cyclization reactions under acidic or basic conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5-fluoropyrimidin-4-yl)-1,4-diazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridazine rings are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

3-cyclobutyl-6-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN8/c19-14-11-20-12-21-18(14)26-8-2-7-25(9-10-26)16-6-5-15-22-23-17(27(15)24-16)13-3-1-4-13/h5-6,11-13H,1-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAQEYHSSILVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN=C3N2N=C(C=C3)N4CCCN(CC4)C5=NC=NC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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